molecular formula C12H9ClN2O2 B2957269 Methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate CAS No. 1803584-84-0

Methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate

Cat. No.: B2957269
CAS No.: 1803584-84-0
M. Wt: 248.67
InChI Key: NHISGCMLSOQLPM-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a carbonyl compound under acidic conditions . The specific synthesis of this compound may involve the reaction of 4-chloroindole with cyanomethyl reagents and subsequent esterification .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and catalyst use .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and cyanomethyl groups make it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-17-12(16)11-7-8-9(13)3-2-4-10(8)15(11)6-5-14/h2-4,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHISGCMLSOQLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1CC#N)C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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